Pentostatina

Descripción general

Descripción

Pentostatin, también conocido como deoxicoformicina, es un fármaco quimioterapéutico contra el cáncer. Se clasifica como un análogo de purina, que es un tipo de antimetabolito. Pentostatin imita el nucleósido adenosina e inhibe la enzima adenosina desaminasa, interfiriendo con la capacidad de la célula para procesar el ADN. Este compuesto se utiliza principalmente para tratar la leucemia de células pilosas y ha demostrado eficacia en el tratamiento de otras neoplasias linfoproliferativas .

Aplicaciones Científicas De Investigación

Pentostatin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus interacciones con las enzimas.

Biología: La capacidad de pentostatin para inhibir la adenosina desaminasa lo convierte en una herramienta valiosa para estudiar el papel de esta enzima en varios procesos biológicos.

Medicina: Además de tratar la leucemia de células pilosas, pentostatin se utiliza en terapias combinadas para la leucemia linfocítica crónica y la enfermedad de injerto contra huésped. También ha mostrado potencial en el tratamiento de otras neoplasias y trastornos autoinmunes.

Industria: El proceso de fermentación para la producción de pentostatin se ha optimizado para la fabricación a escala industrial, lo que lo convierte en un producto comercialmente viable .

Mecanismo De Acción

Pentostatin ejerce sus efectos inhibiendo la enzima adenosina desaminasa. Esta inhibición evita la desaminación de adenosina a inosina, lo que lleva a la acumulación de desoxiadenosina y trifosfato de desoxiadenosina. Estos compuestos interfieren con la síntesis de ADN y la división celular, provocando finalmente la muerte celular. La mayor actividad de la adenosina desaminasa se encuentra en las células del sistema linfoide, lo que hace que pentostatin sea particularmente eficaz contra las neoplasias linfoides .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Pentostatin mimics the nucleoside adenosine and inhibits the enzyme adenosine deaminase (ADA), which is most active in cells of the lymphoid system . This interaction with ADA is crucial for its function. T-cells have higher ADA activity than B-cells, and T-cell malignancies have higher activity than B-cell malignancies .

Cellular Effects

Pentostatin exerts its effects on various types of cells, particularly those involved in lymphoproliferative malignancies . It interferes with the cell’s ability to process DNA, which is particularly impactful on cancer cells that generally divide more often than healthy cells . This interference with DNA processing influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pentostatin works at the molecular level by inhibiting ADA, preventing the deamination of adenosine to inosine . This results in an accumulation of deoxyadenosine (dAdo) and deoxyadenosine 5′-triphosphate (dATP), leading to a reduction of purine metabolism which blocks DNA synthesis and leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentostatin can change over time. The drug is primarily hepatic, but only small amounts are metabolized . Following a single dose, approximately 90% of the dose was excreted in the urine as unchanged pentostatin and/or metabolites .

Dosage Effects in Animal Models

In animal models, the effects of Pentostatin can vary with different dosages. For instance, in mice, the LD50 (the lethal dose that kills 50% of the test subjects) is 128 mg/kg . Side effects include lethargy, rash, fatigue, nausea, and myelosuppression .

Metabolic Pathways

Pentostatin is involved in the purine metabolic pathway, where it inhibits ADA, leading to an accumulation of dAdo and dATP . This accumulation disrupts purine metabolism, blocking DNA synthesis, and leading to cell death .

Transport and Distribution

Pentostatin is distributed rapidly to all body tissues . It distributes relatively poorly into the cerebrospinal fluid, with peak concentrations averaging approximately 10% of concurrent plasma concentrations .

Subcellular Localization

The subcellular localization of Pentostatin is primarily within the cytoplasm of the cell, where it interacts with ADA to exert its effects . The exact subcellular localization and any effects on its activity or function may vary depending on the specific cell type and the presence of other interacting biomolecules.

Métodos De Preparación

Pentostatin se produce a través de procesos de fermentación que involucran especies de actinomicetos y hongos. La vía de biosíntesis de pentostatin se ha dilucidado, revelando que es un antibiótico nucleósido con una estructura de anillo de 1,3-diazo. Los métodos de producción industrial implican la optimización de las condiciones de fermentación y el empleo de estrategias de mejora de cepas, como la mutagénesis con plasma atmosférico y a temperatura ambiente y la ingeniería de ribosomas .

Análisis De Reacciones Químicas

Pentostatin experimenta varias reacciones químicas, incluidas la oxidación y la reducción. Una reacción notable es la conversión de 8′-ceto-pentostatin a pentostatin por la reductasa NADPH. Los reactivos comunes utilizados en estas reacciones incluyen NADPH y otros agentes reductores. El producto principal formado a partir de estas reacciones es la propia pentostatin .

Comparación Con Compuestos Similares

Pentostatin es único entre los inhibidores de la adenosina desaminasa debido a su potente inhibición del estado de transición. Compuestos similares incluyen cladribina, que también se utiliza para tratar la leucemia de células pilosas. Ambos fármacos inhiben la adenosina desaminasa, pero pentostatin tiene una estructura química y un mecanismo de acción distintos que lo hacen particularmente eficaz en ciertos entornos clínicos .

Compuestos similares

- Cladribina

- Ácido clorogénico (como inhibidor natural)

- Quercetina (como inhibidor natural)

La estructura única de pentostatin y su potente inhibición de la adenosina desaminasa lo diferencian de otros compuestos, lo que lo convierte en un valioso agente terapéutico en oncología .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Pentostatin can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Adenine", "2'-Deoxycoformycin", "Triethylamine", "Methanesulfonic acid", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Adenine is reacted with 2'-Deoxycoformycin in the presence of triethylamine to form 2'-Deoxycoformycin-adenine intermediate.", "Step 2: The intermediate is then treated with methanesulfonic acid to form the corresponding mesylate.", "Step 3: The mesylate is then reacted with acetic anhydride to form the corresponding acetyl derivative.", "Step 4: The acetyl derivative is then treated with methanol and water to form the final product, Pentostatin." ] } | |

Número CAS |

53910-25-1 |

Fórmula molecular |

C11H16N4O4 |

Peso molecular |

268.27 g/mol |

Nombre IUPAC |

(8R)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

InChI |

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9?/m0/s1 |

Clave InChI |

FPVKHBSQESCIEP-VCWZQCKKSA-N |

SMILES isomérico |

C1[C@@H]([C@H](OC1N2C=NC3=C2NC=NC[C@H]3O)CO)O |

SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

Apariencia |

Solid powder |

Color/Form |

White crystals from methanol/water White to off-white solid |

melting_point |

220-225 °C Mp: also reported as 204-209.5 °C with darkening at > 150 °C. |

| 53910-25-1 | |

Descripción física |

Solid |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Commercially available pentostatin powder for injection should be stored at 2-8 °C. ... When stored at 2-8 °C, the manufacturer states that currently available pentostatin powder for injection is stable for 18 mo after the date of manufacture when stored as directed. ... Pentostatin is compatible with 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's. When reconstituted with 0.9% sodium chloride injection to a final concentration of 2 mg/ml, pentostatin solutions are physically and chemically stable for at least 72 hr at room temperature (22-25 °C). When diluted to a final concentration of 20 ug/ml, the drug is chemically compatible at room temperature with 0.9% sodium chloride or lactated Ringer's injection for at least 48 hr and with 5% dextrose injection for at least 24 hr. Up to an 8-10% loss in potency has been reported to occur within 48 hr in such solutions diluted in 5% dextrose, However, because such reconstituted and/or diluted pentostatin solutions contain no preservatives, the manufacturer recommends that they be used within 8 hr when stored at room temperature in ambient light, and that unused portions be discarded. Bulk: Bulk samples stored at 60 °C for 9 days showed no decomposition (TLC and UV). Bulk material should be stored at -20 °C for long term storage. |

Solubilidad |

Freely soluble in water, aqueous solubility > 100 mg/ml H2O >30 (mg/mL) pH 9 borate buffer >50 (mg/mL) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2' Deoxycoformycin 2'-Deoxycoformycin CI 825 CI-825 CI825 Co-vidarabine Deoxycoformycin Imidazo(4,5-d)(1,3)diazepin-8-ol, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-, (R)- Nipent NSC 218321 NSC-218321 NSC218321 Pentostatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

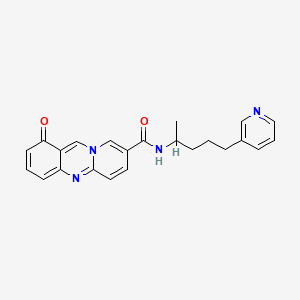

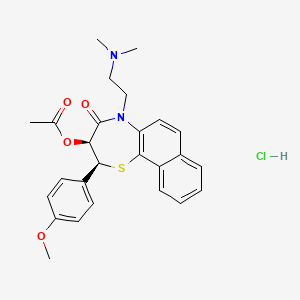

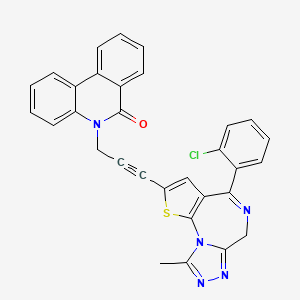

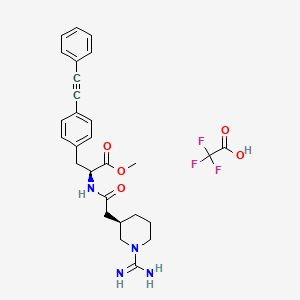

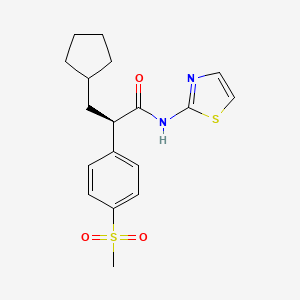

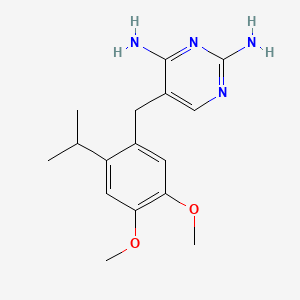

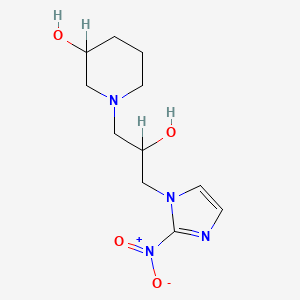

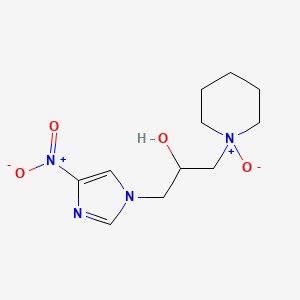

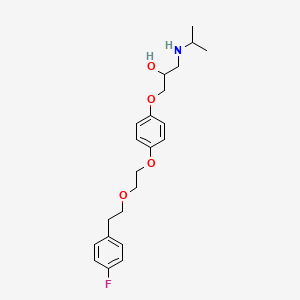

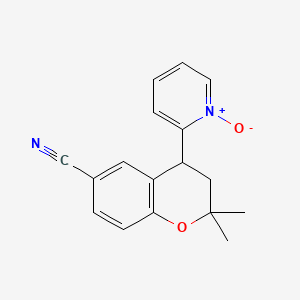

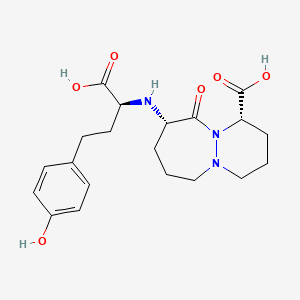

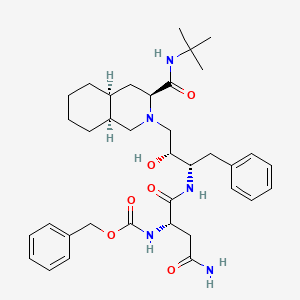

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pentostatin?

A1: Pentostatin is a potent and irreversible inhibitor of adenosine deaminase (ADA) [, ]. This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine.

Q2: How does ADA inhibition by Pentostatin impact lymphocytes?

A2: Inhibition of ADA leads to the accumulation of deoxyadenosine triphosphate (dATP), particularly in lymphocytes which are highly sensitive to ADA inhibition [, ]. This accumulation disrupts DNA synthesis and repair, ultimately triggering apoptosis, a programmed cell death mechanism [, , ].

Q3: How does Pentostatin's effect on lymphocytes translate to its therapeutic applications?

A3: Pentostatin's ability to selectively target and eliminate lymphocytes makes it valuable for treating lymphoid malignancies like hairy cell leukemia (HCL) and for inducing immunosuppression [, , ].

Q4: What is the molecular formula and weight of Pentostatin?

A4: The molecular formula of Pentostatin is C11H14N6O4 and its molecular weight is 294.26 g/mol.

Q5: Is there any information available about Pentostatin's spectroscopic data?

A5: While the provided research does not delve into detailed spectroscopic characterization, further exploration of spectroscopic properties would enhance our understanding of the compound's structure and behavior.

Q6: How is Pentostatin administered and what is its typical dosage?

A6: Pentostatin is administered intravenously. While specific dosages can vary based on the indication and individual patient factors, research indicates a dosage of 4 mg/m2 administered intravenously every other week for 6-9 months as being effective in HCL [].

Q7: Are there any known factors that influence the pharmacokinetics of Pentostatin?

A7: Renal function significantly impacts Pentostatin's pharmacokinetics. Dose adjustments are necessary for patients with renal insufficiency [].

Q8: Has the relationship between Pentostatin's pharmacokinetic properties and its pharmacodynamics been explored?

A8: While research acknowledges the impact of renal function on Pentostatin's pharmacokinetic profile, further investigation is necessary to fully understand the interplay between PK/PD and optimize dosing strategies.

Q9: What in vitro models have been used to study the activity of Pentostatin?

A9: In vitro studies have utilized peripheral blood mononuclear cells from healthy donors to assess Pentostatin's impact on lymphocyte viability and subset distribution [].

Q10: What animal models have proven valuable in understanding Pentostatin's efficacy?

A10: IL-10-deficient mice with induced colitis have been used to investigate Pentostatin's therapeutic potential in inflammatory bowel disease [].

Q11: What are the key clinical indications for Pentostatin?

A11: Pentostatin has demonstrated clinical efficacy in the treatment of hairy cell leukemia (HCL), showing high complete response rates and prolonged relapse-free survival times [, , ]. It has also shown activity in other lymphoid malignancies, including chronic lymphocytic leukemia, cutaneous T-cell lymphoma, and adult T-cell lymphoma-leukemia [, ].

Q12: What is the clinical efficacy of Pentostatin in treating steroid-refractory acute graft-versus-host disease (aGvHD)?

A12: While some studies suggest Pentostatin shows promise as a salvage therapy for steroid-refractory aGvHD, particularly in cases with severe intestinal involvement [, ], other research indicates limited benefit in grade III-IV aGvHD []. Further investigation is needed to determine optimal patient populations and treatment strategies.

Q13: How does Pentostatin compare to other treatment options for HCL, like interferon alfa (IFN)?

A13: Clinical trials directly comparing Pentostatin to IFN in previously untreated HCL patients demonstrated significantly higher response rates and longer relapse-free survival with Pentostatin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)